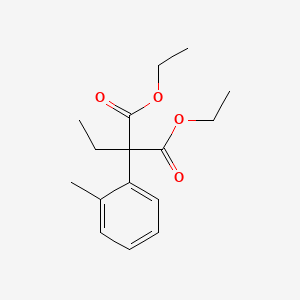

2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester

CAS No.:

Cat. No.: VC19762152

Molecular Formula: C16H22O4

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22O4 |

|---|---|

| Molecular Weight | 278.34 g/mol |

| IUPAC Name | diethyl 2-ethyl-2-(2-methylphenyl)propanedioate |

| Standard InChI | InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3 |

| Standard InChI Key | YGQYAZDWUQYLTR-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=CC=C1C)(C(=O)OCC)C(=O)OCC |

Introduction

Structural and Molecular Characterization

The molecular formula of 2-ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester is C₁₆H₂₂O₄, derived from the propanedioic acid core (C₃H₄O₄) modified with substituents. Key structural features include:

-

Central carbon: Bonded to an ethyl group (-CH₂CH₃) and a 2-methylphenyl group (C₆H₄(CH₃)-2).

-

Ester groups: Both carboxylic acid groups are esterified with ethyl groups (-OCH₂CH₃).

Table 1: Comparative Molecular Data for Related Malonate Esters

*Calculated values based on structural analogs .

The IUPAC name follows systematic nomenclature: diethyl 2-ethyl-2-(2-methylphenyl)propanedioate. Its stereoelectronic properties are influenced by the bulky 2-methylphenyl group, which imposes steric hindrance and affects reactivity in nucleophilic substitution or condensation reactions .

Synthesis and Reaction Pathways

The synthesis of asymmetric malonate esters typically involves stepwise alkylation or direct esterification strategies. For 2-ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester, plausible routes include:

Alkylation of Diethyl Malonate

Diethyl malonate (C₇H₁₂O₄) undergoes base-catalyzed alkylation with electrophilic reagents:

-

Deprotonation: A strong base (e.g., sodium ethoxide) abstracts the acidic α-hydrogen, forming a resonance-stabilized enolate.

-

Alkylation: Sequential reaction with ethylating (e.g., ethyl bromide) and 2-methylbenzylating agents (e.g., 2-methylbenzyl chloride) introduces substituents .

Reaction Equation:

(R = ethyl, 2-methylphenyl)

Single-Step Aminolysis (Analogous to Patent CN101085747A )

A modified approach inspired by the synthesis of N-methyl-malonamic acid ethyl ester involves controlled aminolysis of diethyl malonate. While the patent focuses on methylamine reactions, substituting with a bulkier amine (e.g., 2-methylbenzylamine) could yield the target compound under cryogenic conditions (-20°C to 5°C) .

Key Parameters:

-

Solvent: Ethanol or ethyl acetate (volumetric ratio 1:10–30).

-

Molar ratio: Diethyl malonate to amine ≈ 1:0.7–1.

-

Reaction time: 2.5–4 hours.

Physicochemical Properties and Stability

Thermal Properties

-

Boiling Point: Estimated at 280–290°C, extrapolated from simpler diethyl malonates .

-

Melting Point: Likely low due to ester flexibility; analogs like diethyl ethylmalonate remain liquid at room temperature .

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, THF) and moderately soluble in ethanol. Limited solubility in water due to hydrophobic aryl and ethyl groups.

-

Hydrolytic Stability: Susceptible to base-catalyzed ester hydrolysis, regenerating propanedioic acid derivatives under alkaline conditions.

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1745 (C=O stretch), 1260–1100 (C-O ester), 750 (o-substituted aryl C-H) |

| ¹H NMR (ppm) | 1.2–1.4 (t, ester -CH₃), 2.4 (s, aryl -CH₃), 4.1–4.3 (q, ester -CH₂), 7.2–7.4 (m, aryl H) |

| ¹³C NMR | 14–16 (ester CH₃), 61–64 (ester CH₂), 128–140 (aryl C), 168–170 (C=O) |

Applications and Industrial Relevance

Malonate esters serve as:

-

Pharmaceutical Intermediates: For antidepressants (e.g., paroxetine ) and anticonvulsants.

-

Polymer Modifiers: As crosslinkers in resins or plasticizers.

-

Flavor/Fragrance Components: Ethyl esters contribute fruity notes.

The 2-methylphenyl group in the target compound may enhance lipid solubility, making it suitable for prodrug formulations or bioactive molecule synthesis.

Challenges and Future Directions

-

Stereoselective Synthesis: Achieving enantiopure forms requires chiral catalysts or resolution techniques.

-

Environmental Impact: Solvent-intensive synthesis necessitates greener alternatives (e.g., microwave-assisted reactions).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume